molecular formula C4H5IN2S B6260384 2-ETHYL-5-IODO-1,3,4-THIADIAZOLE CAS No. 1493270-39-5

2-ETHYL-5-IODO-1,3,4-THIADIAZOLE

Cat. No.: B6260384
CAS No.: 1493270-39-5
M. Wt: 240.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-iodo-1,3,4-thiadiazole is a high-purity, disubstituted 1,3,4-thiadiazole derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure is characterized by the five-membered heterocyclic 1,3,4-thiadiazole ring, which acts as a versatile scaffold and a bioisostere of pyrimidine bases, enabling it to potentially interfere with DNA replication processes in target cells . The compound features an ethyl group at the 2-position and an iodine atom at the 5-position; this iodine is a reactive handle that facilitates further functionalization via cross-coupling reactions, making the compound a valuable synthetic intermediate for creating diverse libraries of novel bioactive molecules . The 1,3,4-thiadiazole core is renowned for its broad spectrum of biological activities, which include, but are not limited to, antitumor , antimicrobial , anticonvulsant , and anti-inflammatory effects . The presence of the sulfur atom in the ring system creates regions of low electron density that can enhance interactions with biological targets, while the mesoionic nature of the ring can contribute to good cellular membrane permeability . Researchers utilize this compound as a key building block for developing potential anticancer agents, as the 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the design of molecules that can inhibit carbonic anhydrases , induce apoptosis, and cause cell cycle arrest . This product is provided for research use only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

1493270-39-5

Molecular Formula

C4H5IN2S

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 5 Iodo 1,3,4 Thiadiazole

Retrosynthetic Analysis Approaches for the 2-Ethyl-5-iodo-1,3,4-thiadiazole Core

A retrosynthetic analysis of the target molecule, this compound, suggests two primary bond disconnections. The most logical initial disconnection is the carbon-iodine bond, a type of functional group interconversion (FGI). This leads back to the more fundamental precursor, 2-ethyl-1,3,4-thiadiazole.

The second stage of the analysis focuses on the disassembly of the 1,3,4-thiadiazole (B1197879) ring itself. The heterocyclic core can be retrosynthetically cleaved via several established pathways. The most common approach involves breaking the C-N and C-S bonds, leading back to simple, commercially available starting materials. This typically points to a thiosemicarbazide (B42300) derivative and a carboxylic acid or its activated form. For the target molecule, this disconnection strategy identifies propanoic acid (or propanoyl chloride) and thiosemicarbazide as the logical acyclic precursors.

Classical Synthetic Routes to the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a common structural motif in medicinal and materials chemistry, and numerous methods for its synthesis have been developed. ijraset.comdovepress.com These routes often involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

The formation of the 1,3,4-thiadiazole ring is most frequently accomplished through the cyclization of thiosemicarbazides or related hydrazine (B178648) derivatives. sbq.org.brnih.gov

One of the most widely used and efficient methods is the reaction of thiosemicarbazides with carboxylic acids, which proceeds via an acid-catalyzed cyclodehydration. sbq.org.brjocpr.com The mechanism begins with the nucleophilic attack of the thiosemicarbazide's terminal nitrogen on the carboxylic acid's carbonyl carbon. This is followed by dehydration and a subsequent intramolecular attack by the sulfur atom on the carbonyl intermediate, leading to ring closure. A final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br Various dehydrating agents are employed to facilitate this transformation.

Dehydrating AgentTypical ApplicationReference(s)
Concentrated Sulfuric Acid (H₂SO₄)Classical method for cyclizing acylthiosemicarbazides. ptfarm.plnih.gov
Polyphosphoric Acid (PPA)Effective for a one-pot reaction between carboxylic acids and thiosemicarbazide. nih.govbu.edu.eg
Phosphorus Oxychloride (POCl₃)Used for cyclization with aromatic carboxylic acids. jocpr.com

Alternatively, acylhydrazines can be used as starting materials. sbq.org.br Reaction of an acylhydrazine with carbon disulfide in a basic medium, or with an isothiocyanate, generates a dithiocarbazate or thiosemicarbazide intermediate, respectively, which can then be cyclized to the 1,3,4-thiadiazole. sbq.org.brsbq.org.br Another approach involves the iodine-mediated oxidative cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes. sbq.org.brnih.govnih.gov

To construct the specific target molecule, the key intermediate is 2-ethyl-1,3,4-thiadiazole. Following the classical synthetic logic, this intermediate can be prepared by the cyclization of propanoic acid or its derivatives with thiosemicarbazide.

A common pathway involves the initial formation of an N-acylthiosemicarbazide intermediate. For instance, reacting propanoyl chloride with thiosemicarbazide would yield 1-propanoylthiosemicarbazide. This intermediate is then subjected to cyclodehydration using a strong acid like sulfuric acid or polyphosphoric acid to furnish 2-amino-5-ethyl-1,3,4-thiadiazole (B82430). nih.govnih.gov While the target is not the 2-amino derivative, this compound can serve as a precursor itself, where the amino group is subsequently removed or replaced, although direct synthesis of the 2-ethyl variant is more efficient.

The direct synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is achieved by reacting 1,2-diacylhydrazines (N,N'-acylhydrazines) with thionating agents like Lawesson's reagent. organic-chemistry.org In the context of the target molecule, the synthesis would begin with the preparation of N,N'-dipropanoylhydrazine, which is then treated with a thionating agent to yield 2,5-diethyl-1,3,4-thiadiazole (B8735119). A more direct route to the desired 2-ethyl-1,3,4-thiadiazole precursor would involve using a mixed diacylhydrazine, such as N-formyl-N'-propanoylhydrazine, followed by thionation and cyclization, although controlling regioselectivity can be a challenge. A more practical approach is the cyclization of propanoic acid thiohydrazide with an orthoester. bu.edu.eg

Strategies for Selective Iodination at the 5-Position of the 2-Ethyl-1,3,4-thiadiazole Nucleus

Once the 2-ethyl-1,3,4-thiadiazole nucleus is synthesized, the final step is the introduction of an iodine atom at the 5-position. The 1,3,4-thiadiazole ring is considered an electron-deficient heterocycle, which influences the strategy for halogenation. researchgate.net The challenge lies in achieving selective iodination at the C-5 position, avoiding reaction at other sites.

Direct electrophilic aromatic substitution on electron-deficient rings can be difficult. However, potent iodinating systems can achieve this transformation. A common method for electrophilic iodination involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates a more powerful electrophilic iodine species (like I⁺). youtube.com For heterocycles, specific reagents have been developed. For example, a mixture of iodine and potassium carbonate can be effective for oxidative C-S bond formation and cyclization, and similar conditions may apply to the direct iodination of the pre-formed ring. sbq.org.br

Another powerful method involves using trifluoroperacetic acid to mediate electrophilic iodination, which has proven effective for introducing multiple iodine atoms onto other heterocyclic systems like pyrazoles. nih.gov An alternative approach for electron-deficient heterocycles utilizes potassium tert-butoxide (KOtBu) as an initiator with molecular iodine, which may proceed through a radical anion propagation mechanism. researchgate.net

Iodination Reagent/SystemMechanism TypePotential ApplicationReference(s)
I₂ / Oxidizing Agent (e.g., HNO₃)Electrophilic SubstitutionGeneral iodination of aromatic systems. youtube.com
I₂ / K₂CO₃Oxidative IodinationUsed in cyclization/iodination sequences. sbq.org.br
Trifluoroperacetic acid / I₂Electrophilic SubstitutionPotent system for iodinating heterocycles. nih.gov
I₂ / KOtBuRadical Anion PropagationEffective for electron-deficient heterocycles. researchgate.net

Directed ortho-metalation (DoM) is a highly regioselective strategy for functionalizing aromatic and heterocyclic rings. wikipedia.orgharvard.edu The method relies on a directing metalation group (DMG), typically a heteroatom-containing functional group, that coordinates to a strong organolithium base (like n-butyllithium or sec-butyllithium). wikipedia.orguwindsor.ca This coordination directs the base to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate.

In the case of 2-ethyl-1,3,4-thiadiazole, the nitrogen atoms within the heterocyclic ring can serve as the directing group. Treatment with a strong lithium amide base or an alkyllithium at low temperatures would likely lead to selective deprotonation at the C-5 position. harvard.edu The resulting lithiated species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the desired position. This method offers excellent regiocontrol, which is often superior to electrophilic substitution strategies for heterocycles. uwindsor.carsc.org

Modern and Sustainable Synthetic Approaches towards this compound.

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For a specialized compound like this compound, this involves the use of catalytic systems and reaction conditions that align with the principles of green chemistry.

Catalyst-mediated synthesis offers numerous advantages, including increased reaction rates, higher yields, and improved selectivity under milder conditions. The synthesis of this compound can be approached in two main stages: the formation of the thiadiazole ring and its subsequent iodination, both of which can be catalytically driven.

A plausible route to the 2-ethyl-1,3,4-thiadiazole precursor involves the cyclization of propanoyl hydrazide with a thiocarbonyl source, often facilitated by an acid catalyst. Alternatively, the cyclization of a corresponding thiosemicarbazone derivative can be employed.

Following the synthesis of the 2-ethyl-1,3,4-thiadiazole, the introduction of the iodine atom at the 5-position is typically achieved through electrophilic iodination. The 1,3,4-thiadiazole ring is sufficiently electron-rich to undergo this substitution. Common iodinating agents include N-iodosuccinimide (NIS) or molecular iodine (I₂). The reactivity of these reagents can be enhanced by the use of a catalyst. For instance, a catalytic amount of a strong acid, such as trifluoroacetic acid (CF₃COOH), can activate NIS, making the iodination more efficient. organic-chemistry.org

Reaction Optimization:

The optimization of the iodination reaction is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of iodinating agent, catalyst, solvent, reaction temperature, and reaction time. A systematic study of these variables, as illustrated in the hypothetical optimization table below, is essential.

Table 1: Hypothetical Reaction Optimization for the Iodination of 2-Ethyl-1,3,4-thiadiazole
EntryIodinating Agent (Equivalents)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NIS (1.1)-CH₃CN802445
2NIS (1.1)CF₃COOH (10)CH₃CN25485
3NIS (1.1)CF₃COOH (20)CH₃CN25292
4I₂ (1.1)AgOAc (10)DCM25678
5NIS (1.1)CF₃COOH (20)DCM25290

This table is illustrative and based on general findings for the iodination of electron-rich heterocycles. organic-chemistry.orgacs.org The data does not represent experimentally verified results for the specific synthesis of this compound.

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact. mdpi.com For the synthesis of this compound, several green strategies can be implemented.

Use of Greener Solvents: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (CH₃CN). Replacing these with more benign alternatives such as ethanol (B145695), water, or ionic liquids can significantly reduce the environmental footprint of the process. mdpi.com

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) and ultrasonication are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products. nanobioletters.com These methods can be applied to both the cyclization and iodination steps.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The choice of reagents and reaction pathways plays a crucial role in achieving high atom economy.

Use of Less Hazardous Reagents: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. For example, replacing corrosive and hazardous strong acids with solid acid catalysts that are more easily handled and recycled can improve the safety and sustainability of the synthesis.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
Green Chemistry PrincipleApplication in Synthesis
PreventionDesigning the synthesis to minimize waste generation.
Atom EconomyChoosing reaction pathways that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical SynthesesUsing less toxic iodinating agents and catalysts. acs.org
Designing Safer ChemicalsThe final product itself is designed for a specific function with minimal toxicity.
Safer Solvents and AuxiliariesEmploying solvents like ethanol or water instead of chlorinated hydrocarbons. mdpi.com
Design for Energy EfficiencyUtilizing microwave or ultrasound-assisted synthesis to reduce energy consumption. nanobioletters.com
Use of Renewable FeedstocksWhere possible, starting materials could be derived from renewable sources.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps.
CatalysisUsing catalytic reagents in small amounts instead of stoichiometric reagents. organic-chemistry.org

Process Chemistry Considerations and Scale-Up Optimization for this compound Production.

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process chemistry and scale-up optimization. The goal is to develop a robust, safe, and cost-effective process that consistently delivers the target compound with the desired purity.

Process Intensification:

Process intensification involves developing smaller, cleaner, and more energy-efficient manufacturing processes. frontiersin.orgunito.it For the production of this compound, this can be achieved through several strategies:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer significant advantages. nih.govworktribe.comresearchgate.net Flow reactors provide superior heat and mass transfer, which is particularly important for exothermic reactions like iodination. researchgate.net This leads to better temperature control, improved safety, and more consistent product quality. pharmablock.com The small reactor volumes in flow systems also minimize the risks associated with handling hazardous reagents.

Microreactor Technology: The use of microreactors can further enhance process control and efficiency. sphinxsai.com The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature management and potentially leading to higher yields and selectivities.

Scale-Up Challenges and Optimization:

Scaling up the synthesis of this compound presents several challenges that need to be addressed:

Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large batch reactors. Poor mixing can lead to localized "hot spots" and the formation of byproducts. The use of well-designed agitators and reactor geometries is crucial.

Heat Transfer: Exothermic reactions can be difficult to control on a large scale. The heat generated must be effectively removed to prevent runaway reactions. Continuous flow reactors are particularly advantageous in this regard. pharmablock.com

Purification: The purification of the final product on a large scale can be a significant cost factor. Developing a synthesis that produces a crude product of high purity can simplify downstream processing. Crystallization is often the preferred method for large-scale purification.

Safety: The handling of potentially hazardous materials, such as strong acids and iodinating agents, requires strict safety protocols and engineered controls, especially at an industrial scale.

By carefully considering these factors and employing modern process intensification techniques, a safe, efficient, and sustainable process for the production of this compound can be developed.

Reactivity and Reaction Mechanisms of 2 Ethyl 5 Iodo 1,3,4 Thiadiazole

Electrophilic and Nucleophilic Reactivity of the Thiadiazole Ring System

The 1,3,4-thiadiazole (B1197879) ring is a five-membered, planar, and aromatic heterocyclic system containing one sulfur atom and two nitrogen atoms. chemicalbook.com The presence of two electronegative nitrogen atoms and a sulfur atom results in a significant electron deficiency at the carbon atoms (C2 and C5). chemicalbook.combu.edu.eg This inherent electronic property makes the unsubstituted 1,3,4-thiadiazole ring generally unreactive towards electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. nih.gov However, the nitrogen atoms, being pyridine-like, are susceptible to electrophilic attack, leading to quaternization. nih.govresearchgate.net

Conversely, the electron-poor nature of the carbon atoms makes them highly susceptible to nucleophilic attack. chemicalbook.comarjonline.org This reactivity is a cornerstone of the functionalization of the 1,3,4-thiadiazole core. Halogenated 1,3,4-thiadiazoles, for instance, are important intermediates as the halogen atom can be readily displaced by various nucleophiles. nih.gov

In the case of 2-ethyl-5-iodo-1,3,4-thiadiazole, the substituents at the 2 and 5 positions play a crucial role in modulating the ring's reactivity. bu.edu.eg The 2-ethyl group, being an alkyl group, is electron-donating through an inductive effect. This effect slightly increases the electron density on the ring, but generally not enough to promote electrophilic substitution at the carbon atoms. The iodo-group at the 5-position is a key functional handle. While halogens are typically deactivating in electrophilic aromatic substitution, the C-I bond is the most reactive among halogens in nucleophilic substitution and cross-coupling reactions due to its lower bond strength.

C-I Bond Functionalization Reactions at the 5-Iodo Position

The carbon-iodine bond at the 5-position of this compound is the most reactive site for a variety of synthetic transformations, enabling the introduction of diverse functional groups.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille) with the C-I Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-I bond of iodo-thiadiazoles is an excellent substrate for these reactions. researchgate.netresearchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide. For this compound, a Suzuki coupling would enable the introduction of an aryl or vinyl group at the 5-position. New derivatives of 2,5-bis(4-heteroarylphenyl)-1,3,4-thiadiazole have been synthesized using Suzuki cross-coupling reactions with 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) and various boronic acids. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgyoutube.com The Sonogashira coupling of this compound with an alkyne would yield a 5-alkynyl-substituted thiadiazole. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.orgyoutube.com This methodology has been successfully applied to functionalized oxazoles and thiazoles. nih.gov

Heck Coupling: While less common for iodo-thiadiazoles in the literature, the Heck reaction could potentially couple the thiadiazole with an alkene to form a 5-vinyl-substituted derivative.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca The reaction of this compound with an organostannane, such as a vinyl-, aryl-, or alkylstannane, would result in the corresponding 5-substituted-2-ethyl-1,3,4-thiadiazole. The Stille reaction has been successfully used with 3,4-dichloro- and 3-chloro-4-halogeno-1,2,5-thiadiazoles. researchgate.net

Table 1: Overview of Cross-Coupling Reactions for C-I Bond Functionalization

Coupling Reaction Reagent Product Type Catalyst/Conditions
Suzuki R-B(OH)₂ 2-Ethyl-5-aryl/vinyl-1,3,4-thiadiazole Pd catalyst, Base
Sonogashira R-C≡CH 2-Ethyl-5-alkynyl-1,3,4-thiadiazole Pd catalyst, Cu(I) co-catalyst, Base
Heck Alkene 2-Ethyl-5-vinyl-1,3,4-thiadiazole Pd catalyst, Base
Stille R-Sn(Alkyl)₃ 2-Ethyl-5-aryl/vinyl/alkyl-1,3,4-thiadiazole Pd catalyst

Nucleophilic Aromatic Substitution Pathways

Due to the electron-deficient nature of the thiadiazole ring, the iodine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov A variety of nucleophiles can displace the iodide ion.

Common nucleophiles for this reaction include:

Alkoxides and Phenoxides: To form 5-alkoxy or 5-aryloxy derivatives. For example, 2-acetamido-5-chloro-1,3,4-thiadiazole reacts with 3,4,5-trimethoxybenzyl alcohol in the presence of potassium tert-butoxide. bu.edu.eg

Amines: To yield 5-amino-substituted thiadiazoles. The reaction of 2-chloro-1,3,4-thiadiazoles with amines like methylamine, ethylamine, and hydroxyethylamine proceeds smoothly to give the corresponding 2-alkylamino-1,3,4-thiadiazoles. clockss.org

Thiols: To produce 5-thioether derivatives.

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the iodine, and the negative charge is delocalized over the electron-withdrawing thiadiazole ring. Subsequent elimination of the iodide ion yields the substituted product.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium, at low temperatures. wikipedia.orgrsc.org This reaction is generally very fast for iodides. wikipedia.org

The resulting 2-ethyl-5-lithio-1,3,4-thiadiazole is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.

Table 2: Examples of Electrophiles for Quenching the Lithiated Thiadiazole

Electrophile Functional Group Introduced
Carbon dioxide (CO₂) Carboxylic acid (-COOH)
Aldehydes/Ketones Hydroxyalkyl (-CR(OH)R')
Alkyl halides Alkyl (-R)
Disulfides (RSSR) Thioether (-SR)
N,N-Dimethylformamide (DMF) Aldehyde (-CHO)

Chemical Transformations Involving the 2-Ethyl Moiety

The 2-ethyl group on the thiadiazole ring also offers opportunities for chemical modification, although it is generally less reactive than the C-I bond. The reactivity of a methyl group on a thiadiazole ring is said to be similar to that of picoline. bu.edu.eg This suggests that the α-protons of the ethyl group are somewhat acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles.

Potential reactions include:

Condensation reactions: The carbanion can react with aldehydes or ketones in an aldol-type condensation.

Alkylation: Reaction with alkyl halides to extend the carbon chain.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, although this might also affect the thiadiazole ring.

Ring-Opening, Rearrangement, and Degradation Pathways of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring, while aromatic, is susceptible to ring-opening, rearrangement, and degradation under certain conditions.

Ring-Opening: The 1,3,4-thiadiazole ring can undergo fission when treated with strong bases. chemicalbook.comnih.gov High-vacuum pyrolysis of some 1,3,4-thiadiazole derivatives can also lead to fragmentation of the ring. bu.edu.eg Ring-opening reactions have also been observed in the transformation of 1,3,4-oxadiazol-2-ones and thiones. acs.org

Rearrangement: Certain substituted 1,3,4-thiadiazoles can undergo rearrangement reactions. For example, 2-amino- and 2-methylamino-1,3,4-thiadiazoles have been shown to rearrange to triazolinethiones in the presence of methylamine. nih.gov The Dimroth rearrangement is another known pathway for the interconversion of heterocyclic systems and has been observed in related triazole and thiadiazole chemistry. researchgate.net

Degradation: The thiadiazole ring can be degraded under harsh reaction conditions, such as strong oxidizing or reducing environments. For instance, the decomposition of the heterocyclic ring has been noted as a side reaction in some palladium-catalyzed cross-coupling reactions of dihalogeno-1,2,5-thiadiazoles. researchgate.net The stability of the ring is influenced by the nature of the substituents at the 2 and 5 positions. bu.edu.eg

Mechanistic Investigations of this compound Functionalization

Mechanistic studies on the functionalization of iodo-substituted heterocyclic compounds, such as iodo-azoles, provide a framework for understanding the reactivity of this compound. These investigations typically focus on palladium-catalyzed cross-coupling reactions, which are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds.

While specific kinetic data for this compound is not available, studies on similar systems, such as the Suzuki-Miyaura coupling of other iodo-azoles, can offer valuable insights. For instance, the rate of cross-coupling reactions is often found to be first-order with respect to the concentration of the palladium catalyst and the iodo-heterocycle. The nature of the boronic acid and the base can also significantly impact the reaction kinetics.

Table 1: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Entry[this compound] (M)[Phenylboronic Acid] (M)[Pd(PPh₃)₄] (mol%)Base (equiv.)SolventInitial Rate (M/s)
10.10.152K₂CO₃ (2)Toluene/H₂O1.2 x 10⁻⁵
20.20.152K₂CO₃ (2)Toluene/H₂O2.4 x 10⁻⁵
30.10.302K₂CO₃ (2)Toluene/H₂O1.2 x 10⁻⁵
40.10.154K₂CO₃ (2)Toluene/H₂O2.5 x 10⁻⁵
50.10.152Cs₂CO₃ (2)Toluene/H₂O3.1 x 10⁻⁵
60.10.152K₂CO₃ (2)DMF/H₂O1.8 x 10⁻⁵

This table is illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. The data does not represent experimentally determined values for the specified compound.

The data in the hypothetical table illustrates that the reaction is likely first order in the iodo-thiadiazole and the palladium catalyst, and zero order in the boronic acid, which is a common observation when the transmetalation step is not rate-limiting. The choice of a stronger base like cesium carbonate can lead to an increased reaction rate.

The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several key intermediates. The cycle typically begins with the oxidative addition of the iodo-heterocycle to a palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Isolating and characterizing these intermediates can provide direct evidence for the proposed mechanism. While challenging due to their often transient nature, studies on related systems have successfully characterized such species. For example, arylpalladium(II) complexes formed after the oxidative addition of an iodo-azole to a palladium(0) species have been isolated and studied using techniques like NMR spectroscopy and X-ray crystallography. nih.gov

In the context of this compound, the expected key intermediate would be a (2-ethyl-1,3,4-thiadiazol-5-yl)palladium(II) iodide complex. The stability and reactivity of this intermediate would be influenced by the ligands on the palladium center.

Table 2: Potential Intermediates in the Palladium-Catalyzed Functionalization of this compound

Intermediate TypeGeneral StructureRole in Catalytic Cycle
Oxidative Addition Adduct(2-Ethyl-1,3,4-thiadiazol-5-yl)Pd(L)₂IFormed from the reaction of this compound with Pd(0)L₂.
Transmetalation Complex[(2-Ethyl-1,3,4-thiadiazol-5-yl)Pd(L)₂(R)]⁺Formed after the transfer of the R group from the organometallic reagent to the palladium center.
Reductive Elimination Precursor(2-Ethyl-1,3,4-thiadiazol-5-yl)Pd(L)₂(R)Precedes the final bond-forming step.

This table presents plausible intermediates based on established mechanisms for palladium-catalyzed cross-coupling reactions.

The choice of catalyst, ligands, and solvent plays a pivotal role in the success of the functionalization of this compound, influencing reaction rates, yields, and selectivity.

Ligands: Ligands coordinated to the palladium center are critical for stabilizing the catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are widely used. The steric and electronic properties of the ligand can have a profound effect on the reaction outcome. For instance, bulky and electron-rich ligands can promote the oxidative addition and reductive elimination steps.

Solvents: The solvent can influence the solubility of the reactants and the catalyst, as well as the rates of the individual steps in the catalytic cycle. For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents. The choice of solvent can also affect the stability of the catalytic species and the reaction temperature required. Studies on 3-iodoimidazo[1,2-a]pyridines have shown that using strong bases in a solvent like dimethoxyethane (DME) can lead to optimized yields and shorter reaction times. nih.gov

Table 3: Influence of Reaction Parameters on the Suzuki-Miyaura Coupling of Iodo-Heterocycles

ParameterVariationGeneral Effect on Reactivity and Selectivity
Catalyst Pd(PPh₃)₄ vs. Pd(dppf)Cl₂Different palladium sources can affect catalyst activity and stability. Pd(dppf)Cl₂ is often more robust for challenging substrates.
Ligand PPh₃ vs. Buchwald-type ligandsBulky, electron-rich phosphine ligands can increase reaction rates and yields, especially for sterically hindered substrates.
Base K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄Stronger bases can accelerate the transmetalation step. The choice of base can also influence side reactions.
Solvent Toluene vs. Dioxane vs. DMFThe polarity and coordinating ability of the solvent can impact catalyst solubility, stability, and the overall reaction rate.

This table provides a generalized overview based on literature for various iodo-heterocycles and may be applicable to this compound.

Advanced Spectroscopic and Analytical Methodologies for 2 Ethyl 5 Iodo 1,3,4 Thiadiazole Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. researchgate.net For 2-ethyl-5-iodo-1,3,4-thiadiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and confirm the substitution pattern on the thiadiazole ring. researchgate.netmdpi.com

The ¹H NMR spectrum is expected to show two signals corresponding to the ethyl group. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would appear as a triplet. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring.

The ¹³C NMR spectrum is predicted to display four distinct signals: two for the ethyl group carbons and two for the thiadiazole ring carbons (C2 and C5). The carbon atom (C2) bonded to the ethyl group will have a different chemical shift from the carbon atom (C5) bonded to the iodine. The significant difference in electronegativity and atomic size between the ethyl group and the iodine atom leads to distinct and predictable chemical shifts for the ring carbons. For instance, in related 2-amino-5-ethyl-1,3,4-thiadiazole (B82430), the ethyl group carbons appear at approximately 14 ppm (-CH₃) and 25 ppm (-CH₂-), while the ring carbons are observed at much lower fields. nih.govsigmaaldrich.com The presence of iodine is expected to shift the attached C5 carbon to a higher field (lower ppm value) compared to a C-H or C-C bond due to the heavy atom effect.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.1 - 3.3 Quartet (q) 2H -CH₂-
~1.4 - 1.6 Triplet (t) 3H -CH₃

Note: Data is predictive and based on analogous structures.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~170 - 175 C2 (C-Ethyl)
~140 - 150 C5 (C-Iodo)
~25 - 30 -CH₂-
~12 - 15 -CH₃

Note: Data is predictive and based on analogous structures and known substituent effects.

Isotopic labeling studies, while not commonly reported for this specific compound, could provide definitive assignment of the carbon signals. For example, synthesizing the molecule with a ¹³C-labeled ethyl group would allow for unambiguous identification of the C2, methylene, and methyl carbon signals in the ¹³C NMR spectrum.

Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity proposed by 1D NMR data. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their three-bond (³J) coupling and establishing the presence of the ethyl fragment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would show a correlation between the -CH₂- proton signal and the -CH₂- carbon signal, and another between the -CH₃- proton signal and the -CH₃- carbon signal. This provides direct evidence for the C-H bonds within the ethyl group. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connection between the ethyl group and the thiadiazole ring. It reveals correlations between protons and carbons over two or three bonds. A key expected correlation would be between the methylene protons (-CH₂-) and the C2 carbon of the thiadiazole ring, definitively placing the ethyl group at this position. researchgate.netnih.gov Further correlations from the methylene protons to the methyl carbon would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a simple, acyclic molecule like this compound, NOESY is less critical for stereochemical determination. However, it can confirm through-space proximity, such as between the protons of the ethyl group.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. While primarily used for mixture analysis, DOSY can also be applied to study non-covalent interactions and supramolecular assembly.

For this compound, DOSY could be employed to investigate potential self-association or aggregation in solution. If the molecule forms dimers or larger aggregates, the measured diffusion coefficient would be smaller than that of the monomeric species. By measuring diffusion coefficients at various concentrations, one could probe the extent and nature of any supramolecular assemblies. To date, no specific DOSY studies on the supramolecular assembly of this compound have been reported.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry provides vital information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis. jrespharm.com

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. This allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₄H₅IN₂S. HRMS would be used to verify the exact mass of the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺. nih.gov The experimentally measured mass must match the theoretically calculated mass within a very narrow tolerance (typically < 5 ppm) to confirm the elemental composition. uni.lu

HRMS Data for this compound

Ion Formula Calculated m/z
[M]⁺ C₄H₅IN₂S 239.9218
[M+H]⁺ C₄H₆IN₂S 240.9291

Note: Data is theoretical, based on the elemental composition. uni.lu

Analyzing the fragmentation patterns in mass spectrometry provides "fingerprint" information that helps to piece together the molecular structure. Both EI-MS (typically for volatile compounds) and ESI-MS (a softer ionization technique) can be used. mdpi.comsapub.org

Under mass spectrometric conditions, this compound is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Loss of the iodine atom: Cleavage of the C-I bond would result in a significant fragment ion [M-I]⁺.

Loss of the ethyl group: Fission of the bond between the thiadiazole ring and the ethyl group would produce an [M-C₂H₅]⁺ fragment.

Cleavage of the ethyl group: Loss of a methyl radical (•CH₃) from the molecular ion to form an [M-CH₃]⁺ ion is also possible.

Ring cleavage: The thiadiazole ring itself can fragment, often with the characteristic loss of a nitrogen molecule (N₂).

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Nominal) Proposed Fragment
240 [C₄H₅IN₂S]⁺ (Molecular Ion)
211 [M - C₂H₅]⁺
113 [M - I]⁺
85 [C₂H₅-C=N-S]⁺
57 [C₂H₅-C=N]⁺

Note: Data is predictive and based on common fragmentation patterns of related heterocycles.

By analyzing the masses of these fragments, the connectivity of the ethyl group and the iodine atom to the thiadiazole ring can be confidently confirmed.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the molecular structure of this compound and for identifying and quantifying potential impurities. In an MS/MS experiment, the protonated molecule [M+H]⁺, with a predicted m/z of 240.92909, is isolated and subjected to collision-induced dissociation (CID). uni.lu The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

Key fragmentation pathways for substituted 1,3,4-thiadiazoles typically involve cleavage of the heterocyclic ring and loss of substituents. For this compound, expected fragmentation would include the loss of an ethyl radical (•C₂H₅), an iodine atom (•I), or neutral molecules like hydrogen cyanide (HCN) or thioacetylene. The fragmentation patterns of related 1,2,3-thiadiazole (B1210528) isomers show distinct losses of sulfonylalkyl moieties, which, while different, establish the principle that fragmentation is highly dependent on the substituent and ring structure, allowing for isomer differentiation. nih.gov

This technique is also invaluable for impurity profiling. Potential impurities, such as unreacted starting materials or by-products from synthesis, would have different molecular weights and fragmentation patterns, allowing for their detection and identification even at low levels.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 240.92909 127.5
[M+Na]⁺ 262.91103 131.3
[M-H]⁻ 238.91453 122.6

| [M]⁺ | 239.92126 | 127.6 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyresearchgate.netresearchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the molecular structure of this compound. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific bond types and their chemical environment.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent parts: the thiadiazole ring and the ethyl group. Based on studies of analogous thiadiazole derivatives, specific vibrational modes can be assigned. researchgate.netresearchgate.net

Thiadiazole Ring Vibrations : The 1,3,4-thiadiazole (B1197879) ring has several characteristic vibrations. The N-N stretching vibration is typically observed in the region of 1080-1090 cm⁻¹. researchgate.net The C=N stretching modes usually appear between 1500-1600 cm⁻¹, while C-N and C-S stretching vibrations are found at lower wavenumbers. researchgate.netnih.gov

Ethyl Group Vibrations : The ethyl group will exhibit symmetric and antisymmetric C-H stretching modes around 2870-2980 cm⁻¹. researchgate.net C-H bending and rocking modes appear in the 1300-1470 cm⁻¹ region.

C-I Vibration : The carbon-iodine (C-I) stretching vibration is expected at a low frequency, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Related Thiadiazole Compounds

Vibrational Mode Frequency Range (cm⁻¹) Compound Reference
C-H Stretching (Ethyl) 2870 - 3013 1-(5-Methyl- uni.lunih.govresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol researchgate.net
C=N Stretching (Ring) 1503 - 1575 1-(5-Methyl- uni.lunih.govresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol researchgate.net
N-N Stretching (Ring) 1082 - 1084 1-(5-Methyl- uni.lunih.govresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol researchgate.net

| C-S Stretching (Ring) | 650 - 750 | 2-amino-5-phenyl-1,3,4-thiadiazole nih.gov |

Vibrational spectroscopy is a powerful process analytical technology (PAT) tool for real-time reaction monitoring. The synthesis of this compound can be followed by tracking the disappearance of reactant-specific peaks and the concurrent appearance of product-specific peaks, such as the characteristic thiadiazole ring vibrations or the C-I stretching band.

Furthermore, IR and Raman spectroscopy are highly sensitive to the solid-state form of a compound. Polymorphs, which are different crystalline forms of the same molecule, can have distinct vibrational spectra due to differences in intermolecular interactions and crystal lattice symmetry. This allows for the rapid screening and identification of different polymorphic forms of this compound, which is critical as polymorphs can differ in physical properties like solubility and stability.

X-ray Crystallography and Diffraction Techniques for Solid-State Characterizationmdpi.commdpi.com

X-ray diffraction techniques provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique can provide the absolute configuration and a precise map of the molecular architecture. Studies on similarly structured compounds, such as (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, have established key structural features of the iodo-thiadiazole system. nih.gov These studies show that the 1,3,4-thiadiazole ring is nearly planar and reveal the precise length of the C-I bond, which was found to be approximately 2.10 Å. nih.gov Such an analysis for this compound would confirm the connectivity and provide accurate intramolecular distances and angles.

Table 3: Representative Bond Lengths from a Related Iodo-Substituted Thiadiazole Crystal Structure nih.gov

Bond Bond Length (Å) Compound Reference
C-I 2.102(3) (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one
S-C (Ring) 1.74 - 1.76 (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one
N-N (Ring) 1.38 - 1.40 (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one

| C=N (Ring) | 1.29 - 1.31 | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

When single crystals are not available, powder X-ray diffraction (PXRD) is an essential technique for characterizing the solid form of a compound. The PXRD pattern is a fingerprint of the crystalline phase. The structure of N-(5-ethyl- uni.lunih.govresearchgate.net-thiadiazole-2-yl)toluenesulfonamide, a compound containing the same 2-ethyl-1,3,4-thiadiazole core, was successfully determined from microcrystalline powder using PXRD. nih.gov The analysis revealed the material to be in the orthorhombic space group Pbca. nih.gov

For this compound, PXRD would be used to identify the crystalline phase, determine its purity, and screen for polymorphism. Each polymorph would produce a unique diffraction pattern, allowing for their differentiation and characterization. This is crucial for controlling the solid-state properties of the material.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures, starting materials, and potential byproducts, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for these purposes.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of this compound. The development and validation of such a method would adhere to stringent international guidelines to ensure its accuracy, precision, and reliability.

Method Development:

The development of an appropriate HPLC method involves a systematic investigation of various parameters to achieve optimal separation and detection of the analyte. For a compound with the structural characteristics of this compound, a reversed-phase approach is typically most effective.

A proposed HPLC method would involve a C18 stationary phase, which is well-suited for the separation of moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The selection of the organic modifier and its gradient elution profile is critical for achieving good resolution between the main peak and any impurities. A UV detector is commonly used for the detection of thiadiazole derivatives, with the detection wavelength selected based on the compound's UV absorption maxima.

Hypothetical HPLC Method Parameters for this compound Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Validation:

The validation of the developed HPLC method is a critical step to ensure its suitability for its intended purpose. The validation process would encompass the evaluation of several key parameters as outlined by regulatory bodies.

Validation Parameters for the Proposed HPLC Method:

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradants, and placebo components. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between the peak area and concentration should be established over a specified range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
Accuracy The recovery of the analyte should be within 98-102% when spiking a placebo with known concentrations of the compound.
Precision Repeatability (intra-day precision) and intermediate precision (inter-day precision) should exhibit a relative standard deviation (RSD) of < 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Determined based on a signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Determined based on a signal-to-noise ratio of approximately 10:1.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile components that may be present as impurities in the this compound sample. These could include residual solvents from the synthesis or volatile byproducts.

The sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries.

Hypothetical GC-MS Parameters for Volatile Impurity Analysis:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp: 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Computational and Theoretical Chemistry Studies of 2 Ethyl 5 Iodo 1,3,4 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2-ethyl-5-iodo-1,3,4-thiadiazole, these calculations can predict its geometry, stability, and electronic distribution, which are key to understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. DFT calculations for various 1,3,4-thiadiazole (B1197879) derivatives have been successfully employed to understand their structure and reactivity. dergipark.org.tr For this compound, DFT studies would typically involve the B3LYP functional combined with a suitable basis set to analyze its molecular orbitals, electron density, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For substituted 1,3,4-thiadiazoles, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO is distributed over the ring and its substituents. The presence of an electron-withdrawing iodine atom and an electron-donating ethyl group in this compound would significantly influence the energies and distributions of these frontier orbitals.

Electron density maps illustrate the probability of finding an electron in a particular region of the molecule. In this compound, the electron density is expected to be highest around the electronegative nitrogen and sulfur atoms of the thiadiazole ring and the iodine atom.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the thiadiazole ring would likely be regions of negative potential, whereas the hydrogen atoms of the ethyl group would exhibit positive potential.

Illustrative Data for DFT Calculations on a Substituted 1,3,4-Thiadiazole

Parameter Illustrative Calculated Value Significance
HOMO Energy -6.5 eV Relates to ionization potential and electron-donating ability.
LUMO Energy -1.2 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicates chemical reactivity and stability.

Note: The values in this table are illustrative for a generic substituted 1,3,4-thiadiazole and not specific to this compound, for which specific computational data is not available.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of ground state geometries and energetics.

For this compound, ab initio calculations would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. These calculations would also yield the molecule's total energy, allowing for the determination of its stability relative to other isomers or conformers. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for these fundamental properties.

The choice of basis set is critical in any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets provide more accurate results but at a higher computational cost. For a molecule like this compound, which contains a heavy atom (iodine), a basis set that includes effective core potentials (ECPs) for iodine, such as the LANL2DZ basis set, is often used. For lighter atoms (C, H, N, S), Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed. nih.gov

The balance between computational accuracy and efficiency is a key consideration. For initial explorations of molecular properties, smaller basis sets may be sufficient. However, for precise predictions of spectroscopic data or reaction energetics, larger and more flexible basis sets are necessary, which in turn increases the computational time and resources required.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, static molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a more realistic environment, such as in solution or in a biological system. MD simulations for 1,3,4-thiadiazole derivatives have been used to study their interactions with biological targets like enzymes. nih.govnih.gov

For this compound, MD simulations could be used to explore its conformational landscape. The ethyl group can rotate, leading to different conformers. MD simulations can determine the relative populations of these conformers at a given temperature. Furthermore, if this molecule were to be studied for its potential biological activity, MD simulations would be invaluable for understanding how it binds to a receptor, including the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, GIAO-DFT calculations would predict the chemical shifts for the ethyl protons and carbons, as well as the carbons of the thiadiazole ring. The accuracy of these predictions depends on the level of theory and the basis set used. While general trends are often well-reproduced, calculated chemical shifts are typically scaled to better match experimental values. Studies on other 1,3,4-thiadiazoles have shown good correlation between theoretical and experimental ¹³C NMR results. dergipark.org.tr However, the presence of a heavy atom like iodine can sometimes lead to less satisfactory predictions for nearby atoms if relativistic effects are not properly accounted for. researchgate.net

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted 1,3,4-Thiadiazole

Carbon Atom Illustrative Predicted Chemical Shift (ppm) Illustrative Experimental Chemical Shift (ppm)
C2 (Thiadiazole) 165.2 163.8
C5 (Thiadiazole) 161.0 160.1
C (Aromatic) 115-155 118-158
C (Alkenic) 110-115 112-115

Note: This table presents illustrative data for a generic substituted 1,3,4-thiadiazole to demonstrate the typical agreement between predicted and experimental values. dergipark.org.trnih.gov Specific data for this compound is not available.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental analytical method for the characterization of molecules. Computational calculations of vibrational frequencies are instrumental in assigning the experimentally observed spectral bands to specific molecular motions. For 1,3,4-thiadiazole derivatives, Density Functional Theory (DFT) calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to predict vibrational spectra. nih.govrsc.org

These calculations provide the wavenumbers and intensities of the fundamental vibrational modes. For this compound, the theoretical vibrational spectrum would be characterized by modes associated with the thiadiazole ring, the ethyl group, and the carbon-iodine bond.

Key vibrational modes for related 1,3,4-thiadiazole structures include:

Thiadiazole Ring Vibrations: The stretching vibrations of the C=N, N-N, and C-S bonds within the heterocyclic ring typically appear in the fingerprint region of the IR and Raman spectra. For instance, in some 1,3,4-thiadiazole derivatives, the N-N stretching vibration has been observed around 1082-1151 cm⁻¹. researchgate.net The C=N stretching modes are often found in the 1230-1570 cm⁻¹ range. researchgate.net

Ethyl Group Vibrations: The ethyl substituent would exhibit characteristic C-H stretching vibrations (symmetric and asymmetric) in the 2800-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be expected at lower frequencies.

C-I Vibrations: The carbon-iodine stretching vibration is anticipated to be at a low frequency, typically in the range of 480-600 cm⁻¹, due to the heavy iodine atom.

The potential energy distribution (PED) analysis, derived from these calculations, allows for a quantitative assignment of each vibrational mode to the contributions of different internal coordinates (bond stretching, angle bending, etc.). researchgate.net This is crucial for an unambiguous interpretation of the experimental IR and Raman spectra of this compound.

Table 1: Illustrative Theoretical Vibrational Frequencies for a Substituted 1,3,4-Thiadiazole

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H)2950-3100Ethyl C-H stretching
ν(C=N)1550-1600Thiadiazole ring stretching
δ(CH₂)1450-1470Ethyl methylene (B1212753) scissoring
ν(N-N)1050-1100Thiadiazole ring stretching
ν(C-S)800-900Thiadiazole ring stretching
ν(C-I)500-600Carbon-Iodine stretching

Note: This table is illustrative and based on typical frequency ranges for related compounds. Actual values for this compound would require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

The synthesis of this compound involves the formation of the thiadiazole ring, a common objective in heterocyclic chemistry. dergipark.org.tr Theoretical calculations can map the potential energy surface (PES) for the reaction, identifying the most likely pathway from reactants to products. This involves locating stationary points on the PES, which include energy minima (reactants, intermediates, and products) and saddle points (transition states).

For the formation of a substituted 1,3,4-thiadiazole, a common synthetic route involves the cyclization of a thiosemicarbazide (B42300) with a carboxylic acid derivative. nih.gov Computational studies can model this process, for example, by examining the reaction of an N-substituted thiosemicarbazide with an appropriate acylating agent. The calculations would trace the bond-forming and bond-breaking steps, revealing the precise sequence of events in the ring closure. Non-covalent interactions can play a crucial role in stabilizing transition states and controlling regioselectivity in such reactions. acs.orgacs.org

A key outcome of transition state analysis is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. This is determined by the energy difference between the reactants and the transition state. Computational methods, such as DFT, are widely used to calculate these energy barriers. ims.ac.jpsciencedaily.com

The height of the activation barrier provides a quantitative measure of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For the synthesis of this compound, these calculations could be used to optimize reaction conditions by identifying the steps that are rate-limiting. For instance, in rhodium-catalyzed syntheses of related sulfur-containing heterocycles, the migratory insertion step was identified as rate-determining through Hammett analyses and DFT calculations. acs.orgacs.org

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Pathway ATS125.3
Pathway BTS218.8

Note: This table presents hypothetical data to illustrate the concept. Pathway B would be the kinetically favored route due to its lower activation energy.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activities or properties. tandfonline.com While QSAR is often associated with biological activity, its principles can be applied to chemical reactivity and properties as well. nih.govresearchgate.net

For a series of 1,3,4-thiadiazole derivatives, QSPR models can be developed to predict various physicochemical properties such as solubility, lipophilicity (logP), and electronic properties based on calculated molecular descriptors. researchgate.net These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, specific steric parameters.

Topological: Connectivity indices that describe the branching and shape of the molecule.

By correlating these descriptors with experimentally determined properties, a predictive model can be built. For this compound, a QSPR study could predict its chemical behavior based on its structural features and compare it to other substituted thiadiazoles.

Chemoinformatics and Database Mining for Thiadiazole Derivatives

Chemoinformatics involves the use of computational tools to organize, analyze, and mine large chemical databases. Public and commercial databases contain vast amounts of information on synthesized and characterized compounds.

Mining these databases can reveal trends in the properties and reactivity of 1,3,4-thiadiazole derivatives. For instance, a search for compounds containing the 1,3,4-thiadiazole core can yield information on:

Synthetic routes: The most common and efficient methods for synthesizing this class of compounds. nih.govnih.gov

Substituent effects: How different substituents at the 2- and 5-positions influence the chemical and physical properties of the thiadiazole ring.

Spectroscopic data: A collection of NMR, IR, and mass spectrometry data for related structures, which can aid in the characterization of new compounds like this compound.

In silico screening of virtual libraries of thiadiazole derivatives is another powerful chemoinformatics approach. mdpi.com This can be used to identify compounds with desired properties, guiding future synthetic efforts.

Applications of 2 Ethyl 5 Iodo 1,3,4 Thiadiazole in Advanced Chemical Systems and Materials

Role as a Versatile Synthetic Intermediate in Complex Heterocyclic Chemistry

The 1,3,4-thiadiazole (B1197879) ring is a significant pharmacophore, and its derivatives are known for a wide range of biological activities. researchgate.netresearchgate.net The electron-withdrawing nature of the nitrogen atoms makes the thiadiazole ring relatively resistant to electrophilic substitution but susceptible to nucleophilic attack, especially when substituted. researchgate.net This reactivity profile makes iodo-substituted thiadiazoles like 2-ethyl-5-iodo-1,3,4-thiadiazole highly valuable intermediates.

The iodo-substituent on the thiadiazole ring serves as an excellent leaving group in cross-coupling reactions, enabling the construction of more complex molecular architectures. While direct examples involving this compound are not extensively documented in the provided results, the reactivity of similar iodo-thiadiazole derivatives provides a strong basis for its utility. For instance, 3,5-diiodo-1,2,4-thiadiazole (B13648720) has been shown to be a key building block for creating novel thiadiazole-based therapeutic agents through Sonogashira-type cross-coupling reactions. scispace.com This suggests that this compound can similarly be employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, and Sonogashira) to introduce a variety of organic moieties at the 5-position. This capability is crucial for generating libraries of novel compounds with potential applications in medicinal chemistry and materials science. dovepress.comscispace.com

The synthesis of extended π-conjugated systems containing the 1,3,4-thiadiazole unit is another area where this compound can be instrumental. These extended systems are of interest for their electronic and optical properties. The reactivity of the iodo-group allows for the strategic linking of the thiadiazole core to other aromatic or heteroaromatic rings, leading to the formation of larger, conjugated structures.

The 1,3,4-thiadiazole ring can serve as a precursor for the synthesis of other heterocyclic systems. researchgate.net Although specific examples starting from this compound are not detailed in the search results, the general reactivity of the thiadiazole nucleus suggests its potential in ring transformation reactions. The iodo-substituent can be transformed into other functional groups, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, a related compound, 2-amino-5-ethyl-1,3,4-thiadiazole (B82430), has been used to synthesize more complex structures like hetarylazoindole dyes and N-(5-ethyl- dovepress.comuni.luisres.org-thiadiazole-2-yl) toluenesulfonamide ligands. sigmaaldrich.com This highlights the versatility of the substituted thiadiazole core in generating diverse chemical entities. The transformation of the iodo- group into an amino, hydroxyl, or other reactive group would open up pathways to a variety of fused and linked heterocyclic systems.

Applications in Polymer Science and Functional Materials

The incorporation of 1,3,4-thiadiazole units into polymers can impart desirable properties such as thermal stability, conductivity, and specific optical characteristics. researchgate.net

Derivatives of 1,3,4-thiadiazole are utilized in the polymer industry for creating semiconductors and coatings due to their electrical conductivity. researchgate.net While direct polymerization of this compound is not explicitly mentioned, its potential as a monomer in polymerization reactions is significant. The iodo- group can participate in polymerization reactions, such as polycondensation or cross-coupling polymerizations, to introduce the 2-ethyl-1,3,4-thiadiazole moiety into the polymer backbone. This can lead to the development of novel conjugated polymers with tailored electronic and optoelectronic properties for applications in organic electronics. The related compound 2,5-diethyl-1,3,4-thiadiazole (B8735119) has been investigated as a component in organic light-emitting diodes (OLEDs). ontosight.ai

The bifunctional nature of this compound (with the reactive iodo- group and the stable heterocyclic ring) makes it a candidate for use as a monomer in polymerization reactions. It can be copolymerized with other monomers to modify the properties of existing polymers. Furthermore, if the ethyl group were replaced with a more reactive functional group, the molecule could act as a cross-linking agent to enhance the mechanical and thermal properties of polymers.

Ligand Chemistry and Coordination Complexes

The nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring are potential coordination sites for metal ions, making thiadiazole derivatives effective ligands in coordination chemistry. isres.org The complexation ability of these compounds is well-documented. For instance, 2-amino-5-ethyl-1,3,4-thiadiazole has been shown to form complexes with copper(II) chloride, where it coordinates through the nitrogen atoms of the thiadiazole ring. researchgate.net In another study, it formed a complex with copper(I) chloride, exhibiting a trigonal pyramidal coordination geometry involving the nitrogen atoms of two adjacent ligands. lnu.edu.ua These studies underscore the capacity of the 1,3,4-thiadiazole core to bind with metal ions.

This compound as a Ligand in Transition Metal Catalysis

The 1,3,4-thiadiazole core contains multiple heteroatoms (two nitrogen and one sulfur) that can act as coordination sites for metal ions, making its derivatives effective ligands in coordination chemistry. Specifically, the ring nitrogen atoms are common coordination points. While studies focusing explicitly on this compound in transition metal catalysis are scarce, the broader family of 2,5-disubstituted 1,3,4-thiadiazoles has been successfully used to form complexes with various transition metals. researchgate.netnih.gov These complexes are explored for diverse applications, including as catalysts. The electronic properties of the thiadiazole ring, and consequently its interaction with a metal center, can be fine-tuned by the substituents at the 2- and 5-positions. The ethyl group in the target compound would exert an electron-donating effect, potentially enhancing the electron density on the coordinating nitrogen atoms and strengthening the ligand-metal bond. The iodo-group, being electron-withdrawing, would have an opposing effect. This electronic tunability is a key aspect in the design of effective catalysts.

Synthesis and Structural Elucidation of Metal-Thiadiazole Complexes

The synthesis of metal complexes using thiadiazole-based ligands is a well-established area of research. Typically, these syntheses involve the reaction of a thiadiazole derivative with a metal salt (e.g., acetates or chlorides) in a suitable solvent. nih.gov The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Common methods for the characterization of these metal complexes include:

Infrared (FT-IR) Spectroscopy : To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of bonds (e.g., C=N) upon complexation with the metal ion. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure of the complexes in solution, with ¹H and ¹³C NMR being standard techniques. nih.gov

UV-Visible Spectroscopy : To study the electronic transitions within the complex and confirm coordination. nih.gov

X-ray Diffraction : To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. researchgate.netmdpi.com

Elemental Analysis and Mass Spectrometry : To confirm the stoichiometry and composition of the synthesized complexes. nih.govmdpi.com

Research on related compounds has shown that 1,3,4-thiadiazole derivatives can form stable complexes with a variety of transition metals, adopting different coordination geometries. For example, complexes of 2-amino-5-ethyl-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have been synthesized and characterized. researchgate.net Similarly, complexes involving other substituted thiadiazoles with Zn(II) and Cu(II) have been structurally elucidated, often revealing coordination through one of the ring nitrogen atoms. nih.gov It is reasonable to expect that this compound would form complexes in a similar manner, with the specific geometry and stability being influenced by the steric and electronic nature of its substituents.

Table 1: Examples of Characterized Metal Complexes with 1,3,4-Thiadiazole Derivatives

Ligand Metal Ion(s) Characterization Methods Used Reference
2-Amino-5-ethyl-1,3,4-thiadiazole Co(II), Ni(II), Cu(II) IR, ¹H-NMR, UV-vis, Magnetic Susceptibility researchgate.net
2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Cu(II), Zn(II) UV-vis, Fluorescence, FT-IR, LC-MS, XRD, NMR nih.gov
5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole Co(II), Ni(II), Cu(II) Elemental Analysis, IR, Electronic Spectroscopy, Conductimetry researchgate.netnih.gov

Applications in Organic Optoelectronics and Photonics

The 1,3,4-thiadiazole heterocycle is recognized as an electron-deficient system, a property that makes it a valuable building block for materials used in organic electronics. ontosight.ai This electron-accepting nature facilitates its use in components that require efficient electron transport or injection. The rigid, planar structure of the thiadiazole ring also contributes to favorable molecular packing in the solid state, which is crucial for charge transport in thin-film devices. The photophysical properties of thiadiazole derivatives can be extensively tuned through chemical modification at the 2- and 5-positions, making them suitable for a range of optoelectronic and photonic applications. The introduction of an iodine atom in this compound could be particularly interesting for applications in phosphorescent materials due to the heavy-atom effect, which promotes intersystem crossing from singlet to triplet excited states.

Design and Synthesis of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Components

In the field of OLEDs, 1,3,4-thiadiazole derivatives have been investigated for use in various layers of the device stack. Their electron-deficient character makes them suitable candidates for electron-transport layers (ETLs) and hole-blocking layers (HBLs). By incorporating the thiadiazole moiety into a polymer backbone or a small molecule, materials with high electron affinity and good thermal stability can be designed. ontosight.ai Furthermore, thiadiazole units can be integrated into the structure of emissive materials themselves. When combined with electron-donating groups within the same molecule (a donor-acceptor architecture), it can lead to materials with tunable emission colors and high quantum efficiencies.

For OPVs, the donor-acceptor concept is central to device function. Thiadiazole derivatives can act as the acceptor component in bulk heterojunction solar cells, where they are blended with a donor material (typically a conjugated polymer). The energy levels (HOMO/LUMO) of the thiadiazole unit can be modified by its substituents to ensure efficient charge separation at the donor-acceptor interface. The iodo-substituent on this compound offers a synthetically versatile handle for creating more complex donor-acceptor molecules through cross-coupling reactions.

Development of Fluorescent Probes and Chemical Dyes

The inherent fluorescence of some thiadiazole derivatives, coupled with the sensitivity of their emission to the local environment, makes them excellent candidates for fluorescent probes and sensors. mdpi.com The fluorescence properties, such as wavelength and intensity, can change significantly upon interaction with specific analytes (e.g., metal ions, anions, or biomolecules). This response forms the basis of their sensing capability. Studies on related compounds have shown that phenomena like dual fluorescence can be observed, which may be linked to molecular aggregation or excited-state intramolecular proton transfer (ESIPT), further broadening their application potential as sensitive molecular probes. mdpi.comresearchgate.net

Additionally, 1,3,4-thiadiazole derivatives have been used to synthesize azo dyes. rsc.org By diazotizing an amino-thiadiazole and coupling it with an electron-rich aromatic compound, a wide range of colored compounds can be produced. The resulting dyes often exhibit interesting optical properties. rsc.org The compound this compound could serve as a precursor for such materials, for instance, by first converting the iodo- group to an amino group.

Chemical Sensing Applications

The ability of the 1,3,4-thiadiazole ring to coordinate with metal ions is the foundation for its use in chemical sensing. The nitrogen and sulfur heteroatoms act as binding sites for analytes, and this binding event can be transduced into a measurable optical or electrochemical signal.

Design of Chemo-Sensors Based on Thiadiazole Derivatives

A common strategy for designing chemosensors is the "receptor-spacer-fluorophore" model. In this design, the thiadiazole unit can function as part of the fluorophore (the signaling unit) or as the receptor (the binding unit) itself. researchgate.net When a target analyte binds to the receptor, it perturbs the electronic system of the molecule, causing a change in the fluorescence or color of the fluorophore. This can manifest as a "turn-on" or "turn-off" response, where the emission is either enhanced or quenched. researchgate.netresearchgate.net

Thiazole and thiadiazole derivatives have proven effective as chemosensors for a variety of metal ions, including Cu²⁺, Hg²⁺, and Fe³⁺, among others. researchgate.net The selectivity of the sensor is determined by the specific design of the binding pocket and the nature of the substituents on the thiadiazole ring. The ethyl and iodo groups on this compound would influence its binding properties and could be synthetically modified to introduce more complex receptor moieties, thereby tailoring the sensor's selectivity for a specific target analyte.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Amino-5-ethyl-1,3,4-thiadiazole
2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole
5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole
5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiol
Copper
Cobalt
Nickel
Zinc
Chromium
Mercury
Iron

Mechanistic Studies of Analyte-Induced Responses.

The structural features of this compound, particularly the presence of a halogen atom and the aromatic thiadiazole ring, make it a candidate for investigation in the field of chemical sensing. The interaction of such a molecule with various analytes could elicit a measurable response, forming the basis of a sensor. The potential mechanisms of these responses are discussed below.

The 1,3,4-thiadiazole ring is an aromatic heterocycle with two nitrogen atoms and one sulfur atom. nih.gov This structure is electron-rich and contains heteroatoms that can act as binding sites for analytes. The response of a sensor based on a thiadiazole derivative can be modulated by various photophysical mechanisms, including photoinduced electron transfer (PET). mdpi.com In a PET-based sensor, the interaction with an analyte can alter the electron transfer dynamics within the molecule upon excitation with light, leading to a change in the fluorescence signal. mdpi.com

The ethyl group at the 2-position of the thiadiazole ring can influence the molecule's solubility and steric profile, which in turn affects its interaction with analytes in different media. The iodo-substituent at the 5-position is a particularly interesting feature. The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base. This interaction can be highly directional and specific, allowing for the selective recognition of certain analytes.

Furthermore, the carbon-iodine bond can be cleaved under certain conditions, such as upon interaction with specific metal ions or through a chemical reaction initiated by the analyte. This could lead to the formation of a new species with different optical or electrochemical properties, providing a clear signal for analyte detection. mdpi.com For instance, the analyte could catalyze a reaction that releases a chromogenic or fluorogenic group. mdpi.com

Hypothetical analyte-induced responses for this compound are summarized in the table below.

Analyte TypePotential Interaction MechanismExpected Response
Metal CationsCoordination with nitrogen/sulfur atoms of the thiadiazole ring.Change in absorption or fluorescence spectrum.
AnionsHalogen bonding with the iodine atom.Shift in spectroscopic signals.
Neutral MoleculesHost-guest interactions, potentially involving the thiadiazole ring and substituents.Modulation of photophysical properties.
Reactive SpeciesCleavage of the C-I bond.Formation of a new chemical entity with a distinct optical or electrochemical signature.

Applications in Corrosion Inhibition Research (Mechanistic Aspects and Design).

Thiadiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, in aggressive environments. as-proceeding.comaspur.rsnih.govjmaterenvironsci.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. aspur.rs

The 1,3,4-thiadiazole ring plays a crucial role in the corrosion inhibition process. as-proceeding.com The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, as well as the delocalized π-electrons in the aromatic ring, facilitates the adsorption of the molecule onto the metal surface. nih.govresearchgate.net This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. dntb.gov.ua

The substituents on the thiadiazole ring significantly influence the inhibition efficiency. The ethyl group in this compound can increase the electron density on the thiadiazole ring through an inductive effect, enhancing its ability to donate electrons to the metal surface and thereby strengthening the adsorption. The size of the alkyl group can also affect the surface coverage and the compactness of the protective film. as-proceeding.com

The iodo-substituent is expected to have a pronounced effect on the corrosion inhibition properties. Halide ions, including iodide, are known to act as effective corrosion inhibitors, often exhibiting a synergistic effect when used in combination with organic inhibitors. researchgate.netscholarhub.vn The iodide ion can be specifically adsorbed onto the metal surface, creating a negatively charged surface that promotes the adsorption of the cationic form of the organic inhibitor. In the case of this compound, the iodine atom itself could participate in the adsorption process. Furthermore, in acidic solutions, the molecule could become protonated, and the resulting cation would be readily adsorbed onto the metal surface where iodide ions have already been adsorbed. researchgate.net

The design of new corrosion inhibitors often involves the strategic selection of functional groups to optimize the adsorption characteristics and the protective properties of the resulting film. The combination of an electron-donating ethyl group and a highly adsorbable iodo-substituent on the stable 1,3,4-thiadiazole scaffold represents a promising design strategy for an effective corrosion inhibitor.

A hypothetical comparison of the corrosion inhibition efficiency of related thiadiazole derivatives is presented in the table below. This table is for illustrative purposes, as experimental data for this compound is not available.

CompoundSubstituent at C2Substituent at C5Hypothetical Inhibition Efficiency (%)
1,3,4-ThiadiazoleHH60
2-Ethyl-1,3,4-thiadiazoleEthylH75
2-Iodo-1,3,4-thiadiazoleIodoH85
This compoundEthylIodo>90

Future Research Directions and Emerging Paradigms for 2 Ethyl 5 Iodo 1,3,4 Thiadiazole

Exploration of Novel Reactivity Pathways and Unconventional Transformations

While the C-I bond in 2-ethyl-5-iodo-1,3,4-thiadiazole is a prime site for established cross-coupling reactions, future research will likely delve into more unconventional transformations. A key area of interest will be the exploration of radical-mediated reactions. The homolytic cleavage of the C-I bond could generate a thiadiazolyl radical, which could then participate in a variety of addition and cyclization reactions, opening up new avenues for the synthesis of complex heterocyclic systems.

Furthermore, the potential for iodine(III) chemistry should be investigated. Oxidation of the iodo group to a hypervalent iodine species would dramatically alter the reactivity of the molecule, enabling a range of transformations such as arylations, alkynylations, and trifluoromethylations under mild, metal-free conditions. This would provide a green and efficient alternative to traditional metal-catalyzed methods.

Another burgeoning area is the exploration of photochemical reactivity. The C-I bond can be susceptible to photolytic cleavage, and this property could be harnessed in light-induced cross-coupling reactions or in the generation of reactive intermediates for subsequent transformations. The influence of the ethyl group on the electronic properties of the thiadiazole ring will be a crucial factor in determining the efficiency and selectivity of these novel reactivity pathways.

Potential Reaction Proposed Reagents and Conditions Expected Outcome
Radical CyclizationAIBN (initiator), alkene/alkyne substrate, reflux in a suitable solvent (e.g., toluene)Formation of fused or spirocyclic thiadiazole derivatives
Hypervalent Iodine ChemistryOxidizing agent (e.g., m-CPBA), followed by a nucleophile (e.g., boronic acid)Arylation or other functionalization at the 5-position under metal-free conditions
Photochemical CouplingVisible light photocatalyst, amine base, coupling partner (e.g., alkyne)C-C bond formation under mild, light-driven conditions

This table presents hypothetical research directions and is for illustrative purposes.

Development of Advanced Catalytic Systems for Highly Selective Functionalization

The development of highly efficient and selective catalytic systems for the functionalization of this compound is paramount for its widespread application. While standard palladium catalysts can be employed for cross-coupling reactions, future research should focus on the design of specialized catalysts that offer superior performance. This includes the development of catalysts with tailored ligands that can enhance reactivity, improve selectivity, and tolerate a wider range of functional groups.

For instance, the use of well-defined palladium precatalysts, such as those based on bulky biarylphosphine ligands, could lead to more efficient Suzuki, Heck, and Sonogashira couplings. wikipedia.org These catalysts are often more stable and active at lower loadings, making the synthetic process more economical and sustainable.

Beyond palladium, the exploration of alternative metal catalysts, such as those based on copper, nickel, or gold, is a promising avenue. These metals can offer different reactivity profiles and may be more cost-effective. For example, copper-catalyzed cross-coupling reactions are gaining prominence as a greener alternative to palladium-based methods. libretexts.org The development of catalytic systems that can selectively activate the C-I bond in the presence of other potentially reactive sites on a substrate will be a key challenge and a significant area of investigation.

Catalytic System Target Reaction Potential Advantages
Palladium-Biarylphosphine ComplexesSuzuki, Heck, Sonogashira CouplingsHigh efficiency, low catalyst loading, broad functional group tolerance
Copper-Phenanthroline ComplexesUllmann-type CouplingsLower cost, reduced toxicity compared to palladium
Gold NanoparticlesC-H Activation/FunctionalizationNovel reactivity, potential for heterogeneous catalysis

This table presents hypothetical research directions and is for illustrative purposes.

Integration into Multi-component Reaction Strategies for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov The integration of this compound into MCRs is a largely unexplored but highly promising research area.

One potential strategy involves a sequential MCR where the C-I bond is first functionalized via a cross-coupling reaction, and the newly introduced group then participates in a subsequent MCR. For example, a Sonogashira coupling could introduce an alkyne moiety, which could then be a component in a click reaction or a metal-catalyzed cycloaddition.

Alternatively, the thiadiazole ring itself could be constructed in a multi-component fashion, with the ethyl and iodo groups being introduced from different starting materials. This would allow for the rapid generation of a library of diverse thiadiazole derivatives for biological screening or materials science applications. The development of novel MCRs that incorporate this compound as a key building block will be a testament to the ingenuity of synthetic chemists. scribd.com

MCR Strategy Key Reactants Potential Product Class
Sequential Sonogashira/Click ReactionThis compound, terminal alkyne, organic azideTriazole-linked thiadiazole derivatives
Ugi-type ReactionThis compound with a carboxylic acid function, an amine, an isocyanide, and a carbonyl compoundComplex peptide-like structures containing the thiadiazole moiety
de novo Thiadiazole SynthesisEthyl-containing starting material, an iodine source, and other precursors for the thiadiazole ringDirect synthesis of a diverse range of this compound analogs

This table presents hypothetical research directions and is for illustrative purposes.

Expansion of Applications in Sustainable Chemistry and Energy Materials

The unique electronic properties of the thiadiazole ring, which can be further tuned by the ethyl and iodo substituents, make this compound an attractive candidate for applications in sustainable chemistry and energy materials.

In the realm of organic electronics, thiadiazole-containing polymers and small molecules have shown promise in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Future research could focus on the synthesis of conjugated polymers incorporating the this compound unit. The C-I bond provides a convenient handle for polymerization via cross-coupling reactions. The resulting materials could be investigated for their charge transport properties and performance in solar cells. researchgate.net

Another exciting avenue is the use of thiadiazole derivatives as redox-active materials in energy storage devices, such as redox flow batteries. rsc.orgrsc.orgacs.org The ability of the thiadiazole ring to undergo reversible redox reactions can be exploited for charge storage. The electronic nature of the ethyl and iodo groups will influence the redox potential and stability of the corresponding radical ions. Systematic studies on the electrochemical properties of this compound and its derivatives are needed to assess their potential in this area.

Application Area Proposed Research Potential Impact
Organic PhotovoltaicsSynthesis of conjugated polymers via Suzuki or Stille coupling of a dibromo-monomer with a bis(boronic ester) derivative of this compound.Development of new, efficient materials for solar energy conversion.
Redox Flow BatteriesElectrochemical characterization of this compound and its derivatives to determine their redox potentials and stability as anolytes or catholytes.Creation of high-energy-density and long-lasting energy storage systems.
Organic Light-Emitting DiodesIncorporation of the this compound moiety into host or emissive materials for OLEDs.Development of new materials for energy-efficient lighting and displays.

This table presents hypothetical research directions and is for illustrative purposes.

Synergistic Approaches Combining Advanced Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies can significantly accelerate the discovery and optimization of new reactions and materials based on this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand its electronic properties. rsc.organjs.edu.iqresearchgate.net

For example, DFT calculations can be used to model the transition states of various cross-coupling reactions, providing insights into the factors that control reactivity and selectivity. nih.gov This information can then be used to guide the design of more efficient catalysts and reaction conditions. Similarly, computational screening of virtual libraries of this compound derivatives can help identify promising candidates for specific applications, such as in organic electronics or as bioactive molecules, before embarking on time-consuming and resource-intensive experimental synthesis. rsc.orgmdpi.com

The synergistic feedback loop between theoretical predictions and experimental validation will be a powerful paradigm for future research on this compound. Molecular dynamics simulations could also provide insights into the bulk properties of materials derived from this compound, such as the morphology of thin films for organic electronic devices. nih.gov

Computational Method Research Question Expected Insight
Density Functional Theory (DFT)What is the mechanism of a novel catalytic reaction involving this compound?Identification of key intermediates and transition states, guiding catalyst and reaction optimization.
Time-Dependent DFT (TD-DFT)What are the absorption and emission properties of a new polymer derived from this compound?Prediction of the material's suitability for optoelectronic applications.
Molecular Dynamics (MD)How do molecules of a this compound-based material pack in the solid state?Understanding of the material's morphology and its impact on charge transport.

This table presents hypothetical research directions and is for illustrative purposes.

High-Throughput Screening and Automation in Synthesis and Characterization

To fully explore the chemical space accessible from this compound, high-throughput screening (HTS) and automated synthesis techniques will be indispensable. researchgate.net The development of robust and reliable synthetic methods for the functionalization of this building block will enable the creation of large libraries of derivatives.

Automated synthesis platforms can be programmed to perform a series of reactions in parallel, rapidly generating a diverse set of compounds for biological or materials screening. researchgate.netnih.gov This approach is particularly well-suited for exploring the structure-activity relationships of thiadiazole derivatives as potential drug candidates or for optimizing the properties of materials for specific applications.

The characterization of these libraries can also be accelerated through the use of high-throughput analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy with automated sample handling. The data generated from these HTS campaigns can be analyzed using cheminformatics tools to identify promising lead compounds and to guide the design of subsequent generations of molecules. The adoption of these modern automation and screening technologies will undoubtedly accelerate the pace of discovery in the field of this compound chemistry.

Automated Platform Task Advantage
Robotic Liquid HandlerDispensing of reagents for parallel synthesis in microplatesIncreased throughput and reproducibility
Automated Synthesis ReactorPerforming a series of cross-coupling reactions under different conditionsRapid optimization of reaction parameters
High-Throughput Mass SpectrometryAnalysis of reaction products from a large libraryFast and accurate characterization of compounds

This table presents hypothetical research directions and is for illustrative purposes.

Q & A

Q. What are the most reliable synthetic methodologies for preparing 2-ethyl-5-iodo-1,3,4-thiadiazole derivatives?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide precursors. For example, phosphoric acid acts as an efficient dehydrating agent to form the thiadiazole ring, achieving yields >90% under reflux conditions . Key steps include:
  • Reacting 1,4-diacylthiosemicarbazides with H₃PO₄ at 100–120°C.
  • Purification via recrystallization (ethanol/water mixtures) and validation by TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
    Table 1 : Comparative Synthesis Routes
PrecursorReagentYield (%)Purity ValidationReference
1,4-DiacylthiosemicarbazideH₃PO₄92%TLC, elemental analysis
Thiosemicarbazide derivativesAcOH/HCl85%XRD, melting point

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Elemental Analysis : Confirm stoichiometry (e.g., C: 24.66%, H: 3.62%, N: 21.57% for Cu-thiadiazole complexes) .
  • XRD : Resolve crystal structures; copper complexes show tetragonal geometry with Cu–N bond lengths of 1.98–2.02 Å .
  • NMR/IR : Detect iodine substitution patterns (C–I stretch ~550 cm⁻¹) and ethyl group vibrations (ν(C–H) ~2970 cm⁻¹) .

Q. How can researchers design experiments to study the reactivity of the iodine substituent in this compound?

  • Methodological Answer :
  • Cross-Coupling Reactions : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings with aryl boronic acids to replace iodine .
  • Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures (25–80°C) to determine activation energy.
  • Safety Note : Handle iodide byproducts (e.g., HI) in fume hoods with neutralization protocols .

Advanced Research Questions

Q. What strategies address contradictions in reported thermodynamic stability data for thiadiazole derivatives?

  • Methodological Answer : Discrepancies arise from phase-dependent stability. For example:
  • Crystalline Phase : Enthalpy of formation (ΔfH°(cr)) for 2-mercapto-5-methyl-thiadiazole = −145.2 ± 1.5 kJ/mol .
  • Gaseous Phase : ΔfH°(g) = 78.3 ± 2.1 kJ/mol, indicating lower stability .
    Recommendations :
  • Use calorimetry (e.g., bomb calorimeter) and effusion methods to reconcile data.
  • Validate with DFT calculations (B3LYP/6-311++G(d,p)) for gas-phase energetics .

Q. How can coordination complexes of this compound be optimized for catalytic applications?

  • Methodological Answer :
  • Ligand Design : Modify the ethyl group to enhance metal-binding affinity (e.g., replace with –CH₂COOH for chelation).
  • Synthesis : React thiadiazole with CuCl₂ in ethanol (1:4 molar ratio) to form [CuL₄Cl]Cl complexes; confirm geometry via magnetic susceptibility (μeff = 1.85 BM) .
    Table 2 : Coordination Complex Properties
MetalLigand RatioGeometryApplicationReference
Cu(II)1:4Square pyramidalRedox catalysis
Fe(III)1:3OctahedralSpin-crossover materials

Q. What advanced computational methods predict the electronic properties of iodine-substituted thiadiazoles?

  • Methodological Answer :
  • DFT/MO Theory : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for 2-ethyl-5-iodo derivatives) to assess electron-withdrawing effects .
  • TD-DFT : Simulate UV-Vis spectra (λmax ~320 nm) to correlate with experimental data .
  • NBO Analysis : Quantify hyperconjugation (e.g., C–I σ* → π* interactions) to explain regioselectivity in reactions .

Q. How should researchers resolve contradictions in reported reaction yields for thiadiazole-based Mannich bases?

  • Methodological Answer : Variability stems from solvent polarity and formaldehyde concentration.
  • Optimized Protocol : Reflux equimolar thiadiazole and formaldehyde in ethanol for 10–12 hours; isolate products via column chromatography (silica gel, hexane:EtOAc = 3:1) .
  • Yield Enhancement : Use microwave-assisted synthesis (100°C, 30 min) to improve efficiency (85% → 92%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.